molecular formula C9H9NO5 B15434654 4-Ethoxypyridine-2,6-dicarboxylic acid CAS No. 85238-97-7

4-Ethoxypyridine-2,6-dicarboxylic acid

Cat. No.: B15434654
CAS No.: 85238-97-7
M. Wt: 211.17 g/mol
InChI Key: JQEWFUITIOXUCQ-UHFFFAOYSA-N
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Description

4-Ethoxypyridine-2,6-dicarboxylic acid is a valuable chemical scaffold for advanced research applications, particularly in coordination and supramolecular chemistry. Its structure, featuring a central pyridine ring with two carboxylic acid groups and a 4-ethoxy substituent, is designed for chelating metal cations . This core framework is structurally related to dipicolinic acid, a well-known metal chelator , and shares characteristics with other substituted pyridine-dicarboxylic acids that serve as exciting topics in pharmacological and materials research . The primary research value of this compound lies in its potential as a multifunctional ligand. Pyridine-2,6-dicarboxamide derivatives are renowned for their ability to form complexes with various metal ions (such as Cu, Co, Fe, Ni) , making them useful in designing functional materials , sensors , and models for protein active sites . The 4-ethoxy substituent can be utilized to fine-tune the compound's electronic properties, solubility, and overall binding affinity, offering a handle for customizing its behavior in complex systems. While the specific biological activity of the 4-ethoxy derivative is not fully characterized, analogous compounds based on the pyridine-2,6-dicarboxamide scaffold have demonstrated significant antimicrobial activities against Gram-positive and Gram-negative bacteria . Other related structures have been investigated as inhibitors of metallo-β-lactamase enzymes (like NDM-1) and for their potential to stabilize G-quadruplex DNA in senescence-mediated anticancer research . Disclaimer: This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

CAS No.

85238-97-7

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

4-ethoxypyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C9H9NO5/c1-2-15-5-3-6(8(11)12)10-7(4-5)9(13)14/h3-4H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

JQEWFUITIOXUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) reduce the acidity of carboxylic groups compared to electron-withdrawing substituents (-Cl, -I), altering metal coordination dynamics .
  • Bulky substituents (e.g., -OCH₂CH₃, -Ph) may hinder planar coordination geometries observed in PDCA .

Coordination Chemistry and Metal Binding

PDCA derivatives are widely used as ligands due to their multidentate coordination capability.

Metal Chelation Behavior

  • PDCA : Forms stable complexes with lanthanides (e.g., Tb³⁺, Eu³⁺) via N,O-chelation, enabling applications in luminescent materials .
  • 4-Ethoxy Derivative : The ethoxy group’s electron-donating nature may weaken metal-ligand interactions compared to PDCA, though steric effects could further modulate binding modes.
  • 4-Chloro and 4-Iodo Derivatives : Electron-withdrawing groups enhance Lewis acidity at the pyridine nitrogen, improving coordination with transition metals (e.g., Cu²⁺, Fe³⁺) .
  • 4-Hydroxy Derivative : The -OH group participates in hydrogen bonding, enabling supramolecular assembly in coordination polymers .

Halogen Bonding (4-Iodo Derivative)

The 4-iodo substituent facilitates halogen bonding with electron-rich species, a feature absent in ethoxy and methoxy analogs .

Enzyme Inhibition

  • PDCA : Inhibits Mycobacterium tuberculosis dihydrodipicolinate synthase (MtbDHDPS) with 75% efficacy (ΔG = -7.67 kcal/mol) .
  • Piperidine-2,6-dicarboxylic Acid : Lower inhibition (43%) due to reduced planarity and weaker binding .
  • 4-Ethoxy Derivative: Not directly studied, but electron-donating groups may reduce inhibitory potency compared to PDCA .

Antimicrobial Activity

  • 4-Mercaptoethyl Derivatives : Exhibit slight antibacterial activity against E. coli, attributed to membrane interaction challenges at physiological pH .
  • 4-Hydroxy Derivative: Used in palladium-catalyzed synthesis of antimicrobial quinolines .

Solubility and Physicochemical Properties

Compound Solubility Profile Key Influencing Factors Reference
PDCA Soluble in water, ethanol, ether Polar carboxylic acid groups
4-Ethoxypyridine-2,6-dicarboxylic acid Likely reduced aqueous solubility Hydrophobic ethoxy group N/A
4-Hydroxypyridine-2,6-dicarboxylic acid Soluble in aqueous base (pH-dependent) Ionizable -OH and -COOH groups
4-Oxopiperidine-2,6-dicarboxylic acid Moderate solubility in polar solvents Hydrogen-bonding capability

Q & A

Q. Table 1: Synthesis Parameters and Outcomes

Starting MaterialConditionsYieldPurity (m.p.)Reference
Diethyl 4-ethoxypyridine-2,6-dicarboxylate10% NaOH, 3 hr reflux46%182–184°C (dec.) [17]

Basic: How is 4-ethoxypyridine-2,6-dicarboxylic acid characterized structurally and functionally?

Methodological Answer:
Key characterization techniques include:

  • Elemental Analysis : Confirms stoichiometry (e.g., C: 51.19%, H: 4.30%, N: 6.64%) .
  • Spectroscopy :
    • IR : Identifies carboxylic acid (-COOH) and pyridine ring vibrations.
    • NMR : Probes electronic environment (e.g., ethoxy group resonance at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
  • Thermal Analysis : Melting point determination (182–184°C) and decomposition behavior .

Advanced: How do researchers resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies in properties (e.g., m.p. 182–184°C vs. literature 320°C) are addressed via:

  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., drying at 180°C in vacuo).
  • Analytical Cross-Validation : Use multiple techniques (e.g., DSC for thermal stability, X-ray crystallography for polymorph identification).
  • Literature Review : Compare synthetic routes (e.g., hydrolysis vs. direct oxidation) that may yield different polymorphs or hydrates .

Advanced: What strategies are employed to synthesize coordination complexes with 4-ethoxypyridine-2,6-dicarboxylic acid, and how do structural variations affect properties?

Methodological Answer:
The ethoxy group introduces steric and electronic effects, influencing coordination modes:

  • Coordination Chemistry : The ligand binds via O,N,O-tridentate mode (carboxylate oxygens and pyridine nitrogen). Example:
    • Procedure : React with Ln³⁺ or transition metals (e.g., Ru²⁺/³⁺) under hydrothermal conditions.
    • Impact of Substituents : Ethoxy groups may reduce solubility in polar solvents but enhance stability in non-aqueous media. Compare with unsubstituted pyridine-2,6-dicarboxylic acid, which forms luminescent Eu³⁺/Tb³⁺ complexes .

Q. Table 2: Comparative Properties of Coordination Complexes

LigandMetal IonApplicationKey FindingReference
Pyridine-2,6-dicarboxylic acidEu³⁺Luminescent materialsHigh quantum yield in aqueous media[4]
4-Ethoxypyridine-2,6-dicarboxylic acidRu²⁺Catalysis/antimicrobial studiesEnhanced thermal stability[17]

Methodological: How to design experiments to evaluate the antimicrobial activity of 4-ethoxypyridine-2,6-dicarboxylic acid derivatives?

Methodological Answer:
Follow protocols validated for analogous pyridine-dicarboxylate complexes:

  • In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar diffusion or microdilution methods.
  • Control Experiments : Compare free ligand vs. metal complexes (e.g., Cu²⁺ or Ru²⁺ derivatives) to assess synergy.
  • Data Interpretation : Minimum inhibitory concentration (MIC) values <100 µg/mL indicate promising activity. Note that substituents (e.g., ethoxy) may alter membrane permeability .

Advanced: What computational methods are used to predict the reactivity of 4-ethoxypyridine-2,6-dicarboxylic acid in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/LanL2DZ level to study HOMO-LUMO gaps (e.g., 2.236 eV for α-spin orbitals).
  • Reactivity Predictions : Analyze frontier orbitals to identify nucleophilic/electrophilic sites. Ethoxy groups may lower electron density at the pyridine ring, affecting metal-binding affinity .

Q. Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of ethoxy groups in stabilizing metal-ligand charge transfer.
  • Environmental Impact : Assess biodegradability (cf. pyridine-2,6-dicarboxylic acid’s rapid aerobic degradation ).
  • Advanced Applications : Explore use in MOFs for gas storage or as enzyme mimics via synthetic metalloenzymes .

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